molecular formula C26H19N3O4S2 B2727816 N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide CAS No. 864859-63-2

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2727816
CAS RN: 864859-63-2
M. Wt: 501.58
InChI Key: ANMLJGSYCZGEFU-UHFFFAOYSA-N
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Description

N-(6-acetyl-3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2-oxo-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C26H19N3O4S2 and its molecular weight is 501.58. The purity is usually 95%.
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Scientific Research Applications

Anticancer Potential

A series of chromeno[4,3-b]pyridine derivatives, including structures related to the compound , have shown promise in anticancer research. These compounds, synthesized via reactions with various methylene compounds, exhibited significant computational ADME and Lipinski's analysis, followed by molecular docking and binding energy calculations. Particularly, some derivatives displayed high activity against breast cancer cell lines (Abd El Ghani et al., 2022).

Antimicrobial Activity

Certain derivatives of thiazolo[3, 2]pyridines containing the pyrazolyl moiety, similar to the compound of interest, have been investigated for their antimicrobial activities. These compounds were prepared through various chemical reactions and screened for their effectiveness against different microbes (El-Emary et al., 2005).

Application in Molecular Docking Studies

Compounds containing the thiazole moiety have been utilized in molecular docking studies. For instance, a study involving the synthesis of 2H‐Pyran‐2‐ones and related compounds showed their potential in binding with biological targets, which is crucial for drug development (Bondock et al., 2014).

Antitumor Activities

Novel chromenones bearing the benzothiazole moiety, closely related to the compound , have been synthesized and evaluated for their in vitro antitumor activities. Some of these compounds showed significant anticancer activities, comparable to standard drugs like doxorubicin, against various cancer cell lines (El-Helw et al., 2019).

Antioxidant and Antimicrobial Agents

Derivatives of pyridine, chromene, and thiazole, which share structural similarities with the compound in focus, have been synthesized and tested as potent antioxidants and antimicrobial agents. These compounds showed promising activities against various bacterial and fungal strains, with some exhibiting significant antioxidant properties (El-Hagrassey et al., 2022).

Vascular Endothelial Growth Factor Receptor-2 Inhibition

In the context of kinase inhibition, particularly vascular endothelial growth factor receptor-2 (VEGFR-2), compounds containing the aminothiazole-based analogs have shown potent inhibitory effects. These findings are critical for understanding the therapeutic potential of such compounds in treating diseases like cancer (Borzilleri et al., 2006).

properties

IUPAC Name

N-[6-acetyl-3-(1,3-benzothiazol-2-yl)-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-2-oxochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19N3O4S2/c1-14(30)29-11-10-16-21(13-29)35-25(22(16)24-27-18-7-3-5-9-20(18)34-24)28-23(31)17-12-15-6-2-4-8-19(15)33-26(17)32/h2-9,12H,10-11,13H2,1H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANMLJGSYCZGEFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)C5=CC6=CC=CC=C6OC5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

501.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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